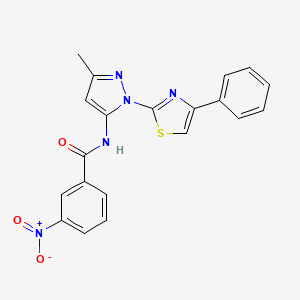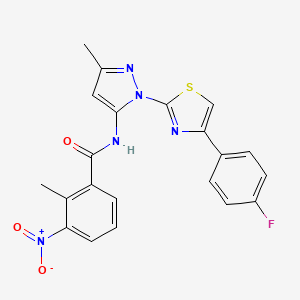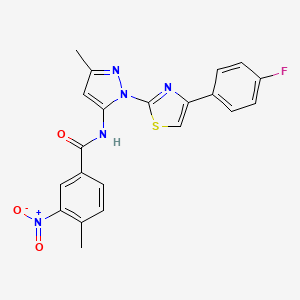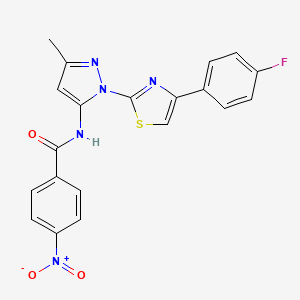
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
描述
“N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a thiazole ring, a pyrazole ring, and a nitrobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and nitrobenzamide groups are likely to be electron-withdrawing, while the thiazole and pyrazole rings are likely to be electron-donating .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, the thiazole ring could participate in electrophilic substitution reactions, and the amide could undergo hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the nitrobenzamide group could increase its reactivity .
作用机制
Compound X exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism. Specifically, it inhibits the activity of the enzyme PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism, and the signaling pathway NF-kappaB, which is involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism by increasing insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of Compound X is its versatility. It has been shown to be effective in treating a wide range of diseases, making it a potentially valuable therapeutic agent. However, one limitation of Compound X is its solubility. It is poorly soluble in water, which can make it difficult to administer in certain forms.
未来方向
There are a number of potential future directions for research on Compound X. One area of interest is the development of more effective formulations that address the solubility issue. Another area of interest is the exploration of its potential as a treatment for other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
科学研究应用
Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
安全和危害
属性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S/c1-12-10-18(23-19(27)14-4-8-16(9-5-14)26(28)29)25(24-12)20-22-17(11-30-20)13-2-6-15(21)7-3-13/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGUHGPMFJCPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



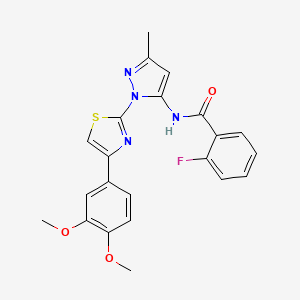

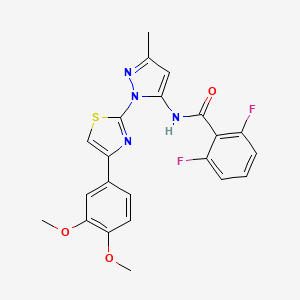
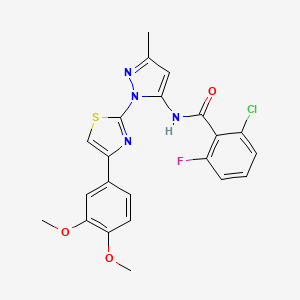
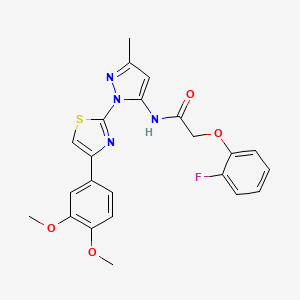
![(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396532.png)
![3-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B3396539.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chloro-2-methoxybenzamide](/img/structure/B3396554.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3396556.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B3396558.png)
